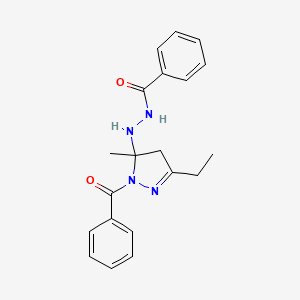![molecular formula C20H24N2O3 B12467481 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 3-(2,3-dihydroindol-1-yl)propylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indole derivatives.
Scientific Research Applications
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-bis(indol-1-yl)maleimide: Known for its protein kinase inhibitory activity.
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-one: Exhibits cytotoxic activity against tumor cell lines.
Uniqueness
N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide stands out due to its unique combination of the indole and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-16(14-19(18)25-2)20(23)21-11-5-12-22-13-10-15-6-3-4-7-17(15)22/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,21,23) |
InChI Key |
FUCSOLHORPQGLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)

![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)

![4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
phosphonium](/img/structure/B12467437.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B12467438.png)
![2-Oxo-2-phenylethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467445.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)

